1,2,3,4,7-Pentachlorodibenzo-P-dioxin
Overview
Description
1,2,3,4,7-Pentachlorodibenzo-P-dioxin: is a member of the polychlorinated dibenzo-p-dioxins (PCDDs) family, which are a group of long-lived polyhalogenated organic compounds. These compounds are primarily anthropogenic and contribute to toxic, persistent organic pollution in the environment . This compound is one of the 75 chlorinated dibenzo-p-dioxin congeners, characterized by the presence of five chlorine atoms attached to the dibenzo-p-dioxin skeleton .
Mechanism of Action
Biochemical Pathways
The compound mediates the biochemical and toxic effects of halogenated aromatic hydrocarbons . It is involved in cell-cycle regulation
Pharmacokinetics
As a persistent organic pollutant (pop), it is likely to have significant bioaccumulation and persistence in the environment
Result of Action
The activation of the CYP1A1 gene by 1,2,3,4,7-Pentachlorodibenzo-P-dioxin can lead to the biochemical and toxic effects of halogenated aromatic hydrocarbons
Action Environment
This compound is a type of chlorinated dibenzo-p-dioxin (CDD), a class of manufactured chemicals that consist of dioxin skeletal structures with chlorine substituents . They occur as by-products from various industrial processes and natural sources such as volcanoes and forest fires . These environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s persistence in the environment can lead to long-term exposure and potential bioaccumulation .
Biochemical Analysis
Biochemical Properties
1,2,3,4,7-Pentachlorodibenzo-P-dioxin interacts with several enzymes and proteins. For instance, it induces the expression of the genes encoding the cytochrome P450 (CYP) isoforms CYP1A1 and CYP1B1 . It also interacts with the aryl hydrocarbon receptor repressor (AhRR) in primary human peripheral blood lymphocytes .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it activates the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes (such as the CYP1A1 gene) .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts as a ligand-activated transcriptional activator, binding to the XRE promoter region of genes it activates .
Dosage Effects in Animal Models
This compound is toxic to female Han/Wistar rats with an LD50 value between 20 and 60 µg/kg, but is not toxic to female Long-Evans rats (LD50 = >1,620 µg/kg) . This indicates that the effects of the product vary with different dosages in animal models.
Metabolic Pathways
It is known that it interacts with several enzymes and cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3,4,7-Pentachlorodibenzo-P-dioxin can be synthesized through various chlorination processes involving dibenzo-p-dioxin. The chlorination typically occurs under controlled conditions using chlorine gas or other chlorinating agents. The reaction is often carried out in the presence of a catalyst to facilitate the substitution of hydrogen atoms with chlorine atoms on the aromatic rings .
Industrial Production Methods: Industrial production of this compound is not common due to its toxic nature. it can be produced as an unintentional by-product during the manufacture of certain chlorinated aromatic compounds, incineration of chlorine-containing substances, and chlorine bleaching of paper .
Chemical Reactions Analysis
Types of Reactions: 1,2,3,4,7-Pentachlorodibenzo-P-dioxin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of less oxidized products.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substituting Agents: Such as halogens (chlorine, bromine) or nucleophiles (hydroxide, amines).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated or carboxylated derivatives, while reduction may yield dechlorinated products .
Scientific Research Applications
1,2,3,4,7-Pentachlorodibenzo-P-dioxin has several scientific research applications, including:
Environmental Studies: Used as a model compound to study the environmental fate and transport of dioxins.
Toxicology Research: Investigated for its toxic effects on living organisms, including its role in causing developmental disturbances and cancer.
Bioremediation Research: Studied for its biodegradation by bacteria and other microorganisms, which can help in the cleanup of dioxin-contaminated sites.
Comparison with Similar Compounds
2,3,7,8-Tetrachlorodibenzo-P-dioxin (TCDD): Known for its high toxicity and similar mechanism of action involving AHR activation.
1,2,3,7,8-Pentachlorodibenzo-P-dioxin: Another congener with similar toxicological properties.
1,2,3,4,6,7,8-Heptachlorodibenzo-P-dioxin: A higher chlorinated congener with lower toxicity compared to TCDD.
Uniqueness: 1,2,3,4,7-Pentachlorodibenzo-P-dioxin is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity and environmental persistence. Its intermediate level of chlorination makes it less toxic than TCDD but still a significant environmental pollutant .
Properties
IUPAC Name |
1,2,3,4,7-pentachlorodibenzo-p-dioxin | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3Cl5O2/c13-4-1-2-5-6(3-4)19-12-10(17)8(15)7(14)9(16)11(12)18-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRNGAZFESPEMCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)OC3=C(O2)C(=C(C(=C3Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3Cl5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6074041 | |
Record name | 1,2,3,4,7-Pentachlorodibenzo-p-dioxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6074041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39227-61-7 | |
Record name | 1,2,3,4,7-Pentachlorodibenzo-p-dioxin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39227-61-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,3,4,7-Pentachlorodibenzo-p-dioxin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039227617 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,3,4,7-Pentachlorodibenzo-p-dioxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6074041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,4,7-PENTACHLORODIBENZO-P-DIOXIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WAL6D1393Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How significant is biodegradation in the breakdown of P5CDD in soil environments?
A2: Research suggests that biodegradation plays a limited role in the dissipation of P5CDD from soil. [] A field study using 14C-labelled P5CDD in Canadian prairie soil showed that only a small fraction of the applied P5CDD was converted to extractable degradation products. [] This suggests that other processes, such as volatilization and irreversible binding to soil components, are likely more significant in the overall loss of P5CDD from soil.
Q2: Can sunlight contribute to the degradation of P5CDD in natural water bodies?
A3: Yes, sunlight can degrade P5CDD in natural waters through a process called sensitized photolysis. [] Research has demonstrated that the photolysis rates of P5CDD in natural water under sunlight are significantly higher than those observed in distilled water-acetonitrile solutions, indicating the involvement of indirect photolytic mechanisms. [] This suggests that natural water constituents, such as dissolved organic matter, play a crucial role in facilitating the photodegradation of P5CDD.
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